4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine is an organic compound that features a bromine atom, a methoxy group attached to a cyclohexyl ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the methoxy group. The pyrazole ring is then constructed, and finally, the bromine atom is introduced through a halogenation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The choice of reagents and conditions is critical to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the bromine atom will produce the corresponding hydrocarbon .
Scientific Research Applications
4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-phenyl-1h-pyrazol-3-amine
- 4-Bromo-3-methoxy-1-phenyl-1h-pyrazole
- 4-Bromo-1-(3-methoxyphenyl)-1h-pyrazol-3-amine
Uniqueness
4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H16BrN3O |
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Molecular Weight |
274.16 g/mol |
IUPAC Name |
4-bromo-1-(3-methoxycyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H16BrN3O/c1-15-8-4-2-3-7(5-8)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13) |
InChI Key |
NUMHQKGQVWYPHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(C1)N2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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